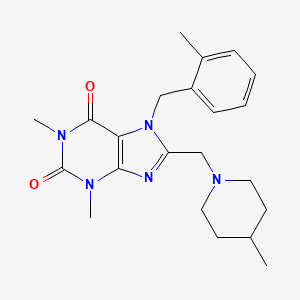

1,3-dimethyl-7-(2-methylbenzyl)-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-15-9-11-26(12-10-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)13-17-8-6-5-7-16(17)2/h5-8,15H,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSXGYOJXDPPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-7-(2-methylbenzyl)-8-((4-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione, also known as a derivative of purine, has garnered attention for its potential biological activities. This compound belongs to a class of methylxanthines that are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H27N5O2

- Molecular Weight : 381.47 g/mol

- CAS Number : 851941-79-2

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as an inhibitor of phosphodiesterase (PDE), which leads to increased levels of cyclic AMP (cAMP) and subsequently influences various signaling pathways involved in cellular processes.

2. Pharmacological Effects

The compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Research indicates that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This effect can be beneficial in conditions such as arthritis and other inflammatory diseases.

- Anticancer Potential : Studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxicity against various cancer cell lines .

- Cognitive Enhancement : Due to its potential ability to inhibit acetylcholinesterase (AChE), the compound may enhance cognitive functions. AChE inhibitors are commonly used in the treatment of Alzheimer's disease and other cognitive disorders .

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study reported an IC₅₀ value of approximately 5 µM against human colorectal cancer cells, indicating potent cytotoxicity.

Case Study:

A preclinical study using a xenograft model of colorectal cancer demonstrated that mice treated with this compound exhibited a significant reduction in tumor size compared to controls (p < 0.01). Histological analyses revealed decreased cell proliferation and increased apoptosis in treated tumors.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cancer cell signaling pathways. The reported IC₅₀ for PI3Kδ inhibition was around 3.1 µM in human-derived assays.

Neuroprotective Effects

In addition to its antitumor properties, the compound has shown promise in neuroprotection. Animal models have indicated that it can mitigate neuronal cell death induced by oxidative stress. Its ability to modulate apoptotic signaling pathways suggests potential applications in treating neurodegenerative diseases.

Case Study:

In a study involving rats subjected to oxidative stress, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage compared to untreated controls. Behavioral tests indicated enhanced memory retention and learning capabilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include substitutions at positions 7 and 8, which critically impact pharmacological and physicochemical properties:

Key Observations :

- Position 7 : Aromatic benzyl groups (e.g., 2-, 3-, or 4-methylbenzyl) enhance π-π stacking with receptors, while aliphatic chains (e.g., 3-methylbutyl) may improve membrane permeability .

- Position 8: Piperidine/piperazine derivatives modulate potency and selectivity. For example, 4-methylpiperidine (target compound) increases lipophilicity compared to unsubstituted piperidine , while 8-alkylamino groups (e.g., in ) correlate with cardiovascular activity .

Pharmacological Activity Comparisons

- DPP-4 Inhibition: The compound in , featuring a 3-aminopiperidinyl group at position 8, exhibits superior DPP-4 inhibition (IC₅₀ < 10 nM) and prolonged duration due to enhanced target binding . The target compound’s 4-methylpiperidinyl group may similarly improve potency but requires empirical validation.

- Cardiovascular Effects: In -(2-morpholin-4-yl-ethylamino) derivatives demonstrated antiarrhythmic activity (ED₅₀ = 0.5 mg/kg) and α-adrenoreceptor affinity (Ki = 0.152–4.299 µM) . The target compound’s lack of an 8-amino group suggests divergent mechanisms.

- Receptor Affinity: Substituents at position 8 influence adrenoreceptor binding. For instance, 8-benzylamino analogs () showed hypotensive effects, whereas piperidinylmethyl groups (target compound) may prioritize enzyme inhibition over receptor modulation .

Physicochemical Properties

- Spectral Data : FTIR peaks for carbonyl (1650–1700 cm⁻¹) and aromatic C-H (2850–2968 cm⁻¹) align with purine-dione cores (). The target compound’s 4-methylpiperidinyl group would show distinct NMR signals (e.g., δ 1.55–1.73 ppm for piperidine protons; ) .

- Lipophilicity : The 2-methylbenzyl and 4-methylpiperidinyl groups likely increase logP compared to 8-nitro or 8-chloro analogs (), impacting bioavailability .

Q & A

Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves bromination at the 8-position of the xanthine core, followed by nucleophilic substitution with 4-methylpiperidine. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in DMF at 60°C for 8 hours to introduce the bromo group .

- Nucleophilic Substitution: React the 8-bromo intermediate with 4-methylpiperidine in ethanol under reflux (12–24 hours) .

- Optimization: Vary solvent polarity (e.g., DMF vs. ethanol), temperature (50–80°C), and catalyst (e.g., K₂CO₃) to improve yields. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should conflicting data be resolved?

Methodological Answer:

- FTIR: Identifies carbonyl (C=O) stretches (1650–1700 cm⁻¹) and N-H bonds (3340–3350 cm⁻¹) .

- NMR: ¹H NMR reveals methyl groups (δ 2.3–3.1 ppm) and aromatic protons (δ 7.1–7.4 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .

- Mass Spectrometry: ESI-MS detects molecular ion peaks (e.g., m/z 395.45 for [M+H]⁺) .

Resolving Conflicts: Cross-validate using multiple techniques (e.g., reconcile NMR aromatic signals with X-ray crystallography) and compare with synthesized analogs .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays: Test against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays. Use IC₅₀ values to quantify inhibition .

- Cell-Based Studies: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells .

- Controls: Include positive controls (e.g., theophylline) and solvent controls to validate specificity .

Q. What computational tools predict this compound’s drug-likeness, and which parameters are critical?

Methodological Answer:

Q. How can researchers ensure compound stability during storage and experiments?

Methodological Answer:

- Storage: Use amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions impact biological activity?

Methodological Answer:

- Substituent Analysis: Replace the 2-methylbenzyl group at position 7 with bulkier aryl groups (e.g., naphthyl) to assess steric effects on receptor binding .

- Piperidine Modifications: Introduce electron-withdrawing groups (e.g., CF₃) to the 4-methylpiperidine moiety and compare IC₅₀ values in enzyme assays .

- Data Interpretation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/charge with binding affinity .

Q. How can contradictions between in silico predictions and in vitro activity data be addressed?

Methodological Answer:

- Re-evaluate Computational Models: Adjust force field parameters (e.g., AMBER vs. CHARMM) to better reflect solvation effects .

- Experimental Validation: Repeat assays under varied conditions (pH, temperature) to identify false negatives .

- Meta-Analysis: Compare results with structurally similar compounds (e.g., theophylline derivatives) to identify trends .

Q. What strategies optimize multi-step synthesis for analogs with improved pharmacokinetics?

Methodological Answer:

- Parallel Synthesis: Use robotic platforms to vary substituents at positions 7 and 8 simultaneously .

- Microwave Assistance: Reduce reaction times (e.g., 2 hours vs. 24 hours) for nucleophilic substitutions .

- Purification: Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate high-purity intermediates .

Q. How can pharmacophore elements in this compound guide target identification?

Methodological Answer:

- Pharmacophore Mapping: Use MOE or Schrödinger to identify hydrogen bond acceptors (C=O groups) and hydrophobic regions (methyl/piperidine groups) .

- Target Prioritization: Screen against databases (e.g., ChEMBL) for kinases or GPCRs with matching pharmacophores .

- Validation: Perform competitive binding assays with known inhibitors (e.g., rolipram for PDE4) .

Q. What advanced techniques resolve ambiguous NMR/FTIR data for this compound?

Methodological Answer:

- 2D NMR: Use HSQC and HMBC to assign overlapping aromatic/alkyl signals (e.g., distinguish benzyl vs. piperidine protons) .

- FTIR Microspectroscopy: Combine with Raman spectroscopy to differentiate C=O stretches from conjugated systems .

- X-ray Crystallography: Resolve absolute configuration by growing single crystals in DMSO/water (1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.